

Initial Safety and Toxicology Profile of CI-1015: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CI-1015

Cat. No.: B1668927

[Get Quote](#)

Introduction

CI-1015 is an orally active, selective antagonist of the cholecystokinin B (CCK-B) receptor. This document provides a representative overview of the initial safety and toxicology data for a compound with the characteristics of **CI-1015**, structured to meet the needs of researchers, scientists, and drug development professionals. Due to the limited availability of public data on **CI-1015**, this guide synthesizes the expected preclinical safety evaluation for a small molecule of this class, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH). The information presented herein is illustrative and intended to provide a framework for understanding the typical safety and toxicology assessment at the preclinical stage.

Data Presentation

A standard preclinical toxicology program for a small molecule like **CI-1015** would include single-dose and repeated-dose toxicity studies in both a rodent and a non-rodent species, genotoxicity assays, and safety pharmacology assessments. The primary goals of these studies are to identify potential target organs for toxicity, determine the No-Observed-Adverse-Effect-Level (NOAEL), and establish a safe starting dose for human clinical trials.

Table 1: Summary of Acute Oral Toxicity Studies

Species	Sex	Route of Administration	LD50 (mg/kg)	Clinical Signs Observed
Rat	M/F	Oral	>2000	No mortality or significant clinical signs of toxicity at the limit dose.
Dog	M/F	Oral	>1000	No mortality. Emesis observed at doses \geq 500 mg/kg.

Table 2: Summary of 28-Day Repeated-Dose Oral Toxicity Studies

Species	Sex	Dose Levels (mg/kg/day)	NOAEL (mg/kg/day)	Target Organs and Key Findings
Rat	M/F	0, 50, 150, 500	150	At 500 mg/kg/day: decreased body weight gain, mild hepatocellular hypertrophy.
Dog	M/F	0, 25, 75, 250	75	At 250 mg/kg/day: reversible increases in liver enzymes (ALT, AST), minimal bile duct hyperplasia.

Table 3: Summary of Genotoxicity Studies

Assay	Test System	Concentration/Dose Range	Result
Bacterial Reverse Mutation (Ames)	S. typhimurium & E. coli	1 - 5000 µg/plate	Negative
In Vitro Chromosomal Aberration	Human Peripheral Blood Lymphocytes	10 - 1000 µg/mL	Negative
In Vivo Micronucleus	Mouse Bone Marrow	250, 500, 1000 mg/kg	Negative

Table 4: Summary of Safety Pharmacology Core Battery

System	Study Type	Species	Key Findings
Central Nervous System	Functional Observational Battery	Rat	No adverse effects on behavior, motor activity, or physiological parameters up to 500 mg/kg.
Cardiovascular System	Telemetry	Dog	No significant effects on heart rate, blood pressure, or ECG parameters up to 250 mg/kg.
Respiratory System	Whole Body Plethysmography	Rat	No adverse effects on respiratory rate or tidal volume up to 500 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicology studies. Below are representative protocols for the key experiments cited.

1. Acute Oral Toxicity Study (Up-and-Down Procedure)

- Test System: Sprague-Dawley rats (8-10 weeks old).
- Methodology: A single limit dose of 2000 mg/kg was administered orally by gavage to a single female rat. The animal was observed for mortality and clinical signs of toxicity for 4 hours post-dose and then daily for 14 days. If the animal survived, three additional animals were dosed sequentially at the same level.
- Observations: Clinical signs, body weight, and mortality were recorded. A gross necropsy was performed at the end of the 14-day observation period.

2. 28-Day Repeated-Dose Oral Toxicity Study

- Test System: Wistar rats and Beagle dogs.
- Dosing: The test article was administered daily via oral gavage for 28 consecutive days.
- Groups: Four groups per species and sex: a vehicle control group and three dose groups (low, mid, and high).
- In-life Assessments: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology, and detailed clinical examinations.
- Laboratory Investigations: Hematology, clinical chemistry, and urinalysis were conducted at baseline and at the end of the study.
- Terminal Procedures: At the end of the 28-day dosing period, all animals underwent a full necropsy. Organ weights were recorded, and a comprehensive list of tissues was collected for histopathological examination.

3. Bacterial Reverse Mutation Assay (Ames Test)

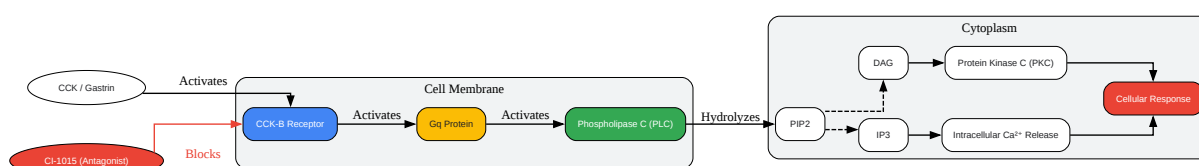
- Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
- Methodology: The plate incorporation method was used with and without a metabolic activation system (S9 mix). The test article was tested at five different concentrations.

- Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

Mandatory Visualizations

CCK-B Receptor Signaling Pathway

The cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor, is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[1] Upon binding of its endogenous ligand, cholecystokinin or gastrin, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2] These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively, leading to a variety of cellular responses.[2]

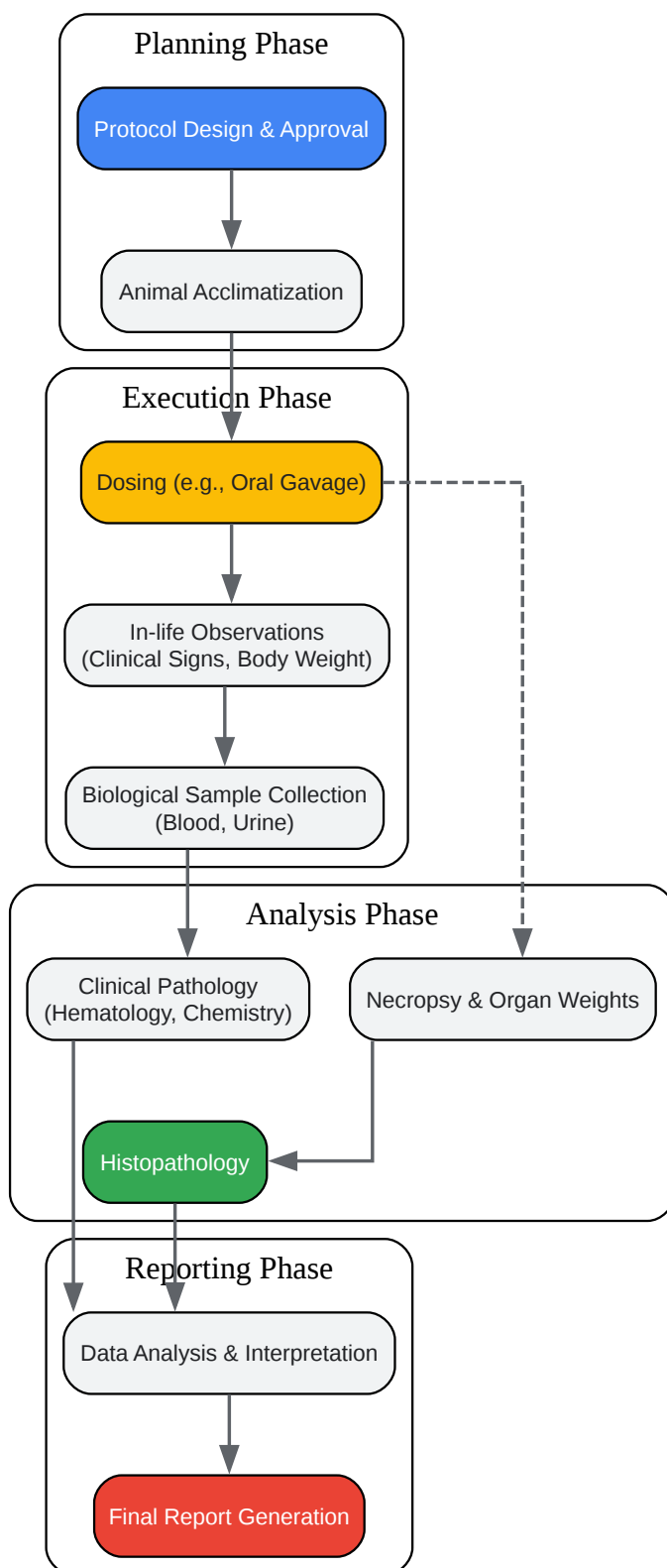


[Click to download full resolution via product page](#)

Figure 1. Simplified CCK-B Receptor Signaling Pathway and the antagonistic action of **CI-1015**.

Experimental Workflow for an In Vivo Toxicology Study

The workflow for a typical in vivo toxicology study is a multi-step process that begins with protocol design and ends with a final report. This systematic approach ensures that studies are conducted in a controlled and reproducible manner, adhering to Good Laboratory Practice (GLP) guidelines.[3][4]



[Click to download full resolution via product page](#)

Figure 2. General experimental workflow for an in vivo toxicology study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. blog.biobide.com [blog.biobide.com]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of CI-1015: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668927#initial-safety-and-toxicology-data-for-ci-1015]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com